molecular formula C15H18N4O2 B11975988 3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303106-33-4

3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11975988
CAS No.: 303106-33-4
M. Wt: 286.33 g/mol
InChI Key: YOFWRWXTIJMCQB-CXUHLZMHSA-N
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Description

3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H18N4O2 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
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Biological Activity

3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : N-[(Z)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide
  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 303106-33-4

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against multidrug-resistant bacteria. The effectiveness of these compounds is often measured using Minimum Inhibitory Concentration (MIC) values.

CompoundMicroorganismMIC (µg/mL)
Compound 1Staphylococcus epidermidis7.81
Compound 2Acinetobacter baumannii15.62
Compound 3Enterococcus faecalis7.81

These findings suggest that compounds related to this compound may also demonstrate similar or enhanced antimicrobial effects, making them candidates for further investigation in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds have shown antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)
Compound AMCF-7<0.1
Compound BPC-30.33

These results highlight the potential of this compound as a lead compound in cancer therapy .

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes that play crucial roles in metabolic pathways:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibition may enhance insulin secretion, impacting glucose metabolism.
  • α-Amylase and α-Glucosidase : These enzymes are involved in carbohydrate digestion; their inhibition could lower blood glucose levels.

By targeting these enzymes, the compound could potentially manage conditions like diabetes and obesity .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) profiles. Optimizing these parameters is crucial for developing effective therapeutic agents.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that certain pyrazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin .
  • Anticancer Properties : Research on related compounds revealed significant antiproliferative effects against various cancer cell lines, suggesting a need for further exploration into their mechanisms and therapeutic applications .

Properties

CAS No.

303106-33-4

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-5-4-6-12(7-11)21-3/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9+

InChI Key

YOFWRWXTIJMCQB-CXUHLZMHSA-N

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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